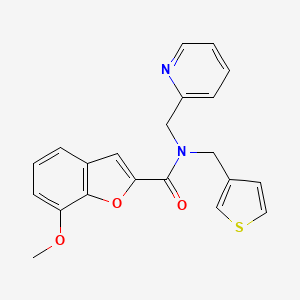

![molecular formula C19H18N4O4S B2454099 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 897468-33-6](/img/structure/B2454099.png)

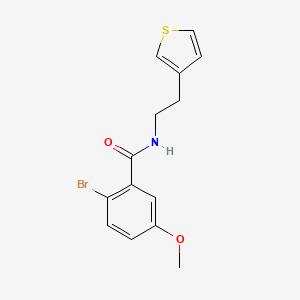

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone, also known as MBTM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. MBTM is a small molecule that has been synthesized in the laboratory and has been shown to exhibit promising pharmacological properties.

Aplicaciones Científicas De Investigación

Anti-Mycobacterial Activity

- Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, similar to the specified chemical, have been identified as new anti-mycobacterial chemotypes. Their potential anti-tubercular activity against Mycobacterium tuberculosis has been demonstrated in vitro (Pancholia et al., 2016).

Antitumor Activity

- Similar compounds with a thiazolyl and piperazinyl methanone structure have shown inhibitory effects on various cancer cell lines, particularly leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Antimicrobial Activity

- Derivatives of thiazol-5-yl and piperazin-1-yl methanone have been synthesized and demonstrated moderate to good antimicrobial activity (Mhaske et al., 2014).

Electrochemical Synthesis Applications

- Electrochemical synthesis involving piperazin-1-yl ethanone derivatives has been conducted, exploring new pathways in organic synthesis (Amani & Nematollahi, 2012).

Inhibition of Na+/K(+)-ATPase and Ras Oncogene Activity

- Certain thiazol-5-yl-phenyl methanone derivatives have been found to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, showing potential as therapeutic agents (Lefranc et al., 2013).

Corrosion Prevention in Metals

- Piperazin-1-yl methanone compounds have been studied for their effectiveness in preventing corrosion on mild steel in acidic mediums, indicating applications in materials science (Singaravelu & Bhadusha, 2022).

Development as Anti-Parkinsonian Agents

- Derivatives have been developed with high affinity for D2/D3 receptors, showing promise as anti-Parkinson's disease drugs due to their neuroprotective effects (Das et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to form a compact protective coating on metal surfaces, suggesting a potential role in corrosion resistance .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-27-15-6-7-16-17(12-15)28-19(20-16)22-10-8-21(9-11-22)18(24)13-2-4-14(5-3-13)23(25)26/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDKWJOMJHWJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclohexylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2454016.png)

![2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2454017.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2454019.png)

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2454020.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)